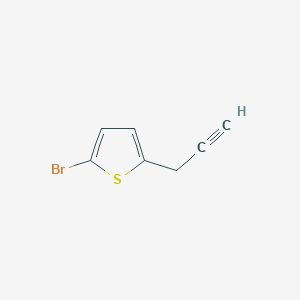
2-Bromo-5-(prop-2-yn-1-yl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(prop-2-yn-1-yl)thiophene is a chemical compound with the molecular formula C7H5BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(prop-2-yn-1-yl)thiophene typically involves the bromination of 5-(prop-2-yn-1-yl)thiophene. One common method is the bromination of thiophene derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, industrial processes may involve more efficient purification techniques, such as distillation or recrystallization, to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(prop-2-yn-1-yl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Stille couplings, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Coupling Reactions: Palladium-based catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Major Products Formed
Substitution Reactions: Substituted thiophenes with various functional groups.
Coupling Reactions: Biaryl compounds or extended conjugated systems.
Oxidation and Reduction Reactions: Sulfoxides, sulfones, or dihydrothiophenes.
Applications De Recherche Scientifique
2-Bromo-5-(prop-2-yn-1-yl)thiophene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(prop-2-yn-1-yl)thiophene depends on its specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission. In pharmaceuticals, the thiophene ring can interact with biological targets, such as enzymes or receptors, through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromothiophene: Lacks the prop-2-yn-1-yl group, making it less versatile for certain coupling reactions.
5-Bromo-2-thiophenecarboxaldehyde: Contains an aldehyde group, which provides different reactivity and applications.
2-Bromo-3-methylthiophene: The presence of a methyl group instead of a prop-2-yn-1-yl group alters its electronic properties and reactivity.
Uniqueness
2-Bromo-5-(prop-2-yn-1-yl)thiophene is unique due to the presence of both a bromine atom and a prop-2-yn-1-yl group. This combination allows for diverse chemical modifications and applications, particularly in the synthesis of complex organic molecules and materials .
Propriétés
Formule moléculaire |
C7H5BrS |
|---|---|
Poids moléculaire |
201.09 g/mol |
Nom IUPAC |
2-bromo-5-prop-2-ynylthiophene |
InChI |
InChI=1S/C7H5BrS/c1-2-3-6-4-5-7(8)9-6/h1,4-5H,3H2 |
Clé InChI |
HWSPRVAWSPSINR-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1=CC=C(S1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



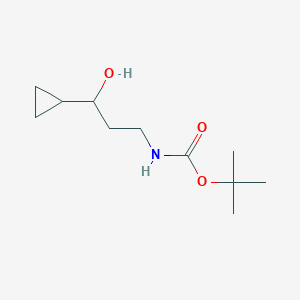
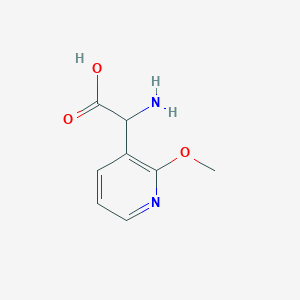
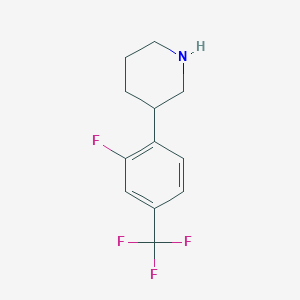
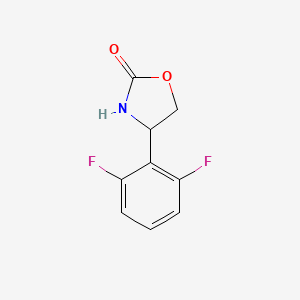

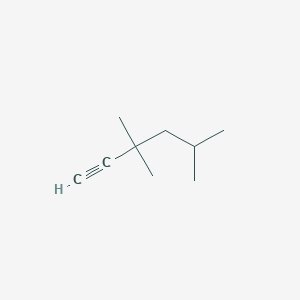
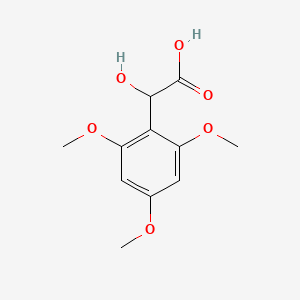
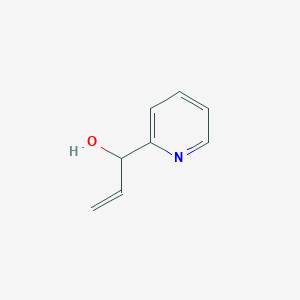
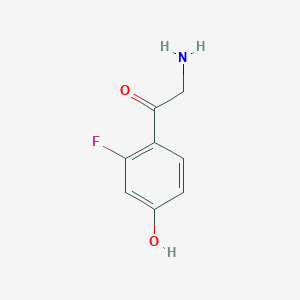
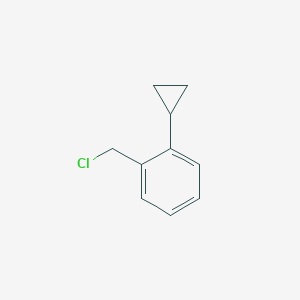
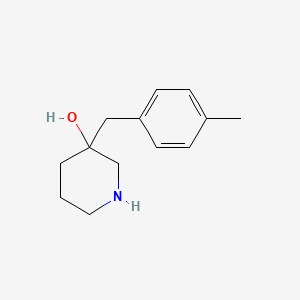
![1H-Imidazole-4-propanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13589893.png)

